L-Serine

NMDA receptor pharmacology Excitotoxicity Neuroprotection

L-Serine (CAS 302-84-1) is the essential L-enantiomer for applications where stereochemical purity is critical. Unlike D-serine or racemic DL-serine, only L-Serine supports physiological one-carbon metabolism via SHMT (Km = 0.45–4.8 mM), enables accurate neuroprotection studies (safe at 30 g/day in human trials), and avoids D-serine-mediated NMDA receptor overactivation (30-fold higher potency) and nephrotoxicity. For cell culture, insist on USP/EP-grade material (98.5–101.0% purity, endotoxin <12 EU/g, enantiomeric purity <0.01% D-serine). Available in research to bulk quantities with full analytical documentation.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
CAS No. 302-84-1
Cat. No. B559547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine
CAS302-84-1
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
InChIKeyMTCFGRXMJLQNBG-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER;  PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER
INSOL IN BENZENE, ETHER, ETHANOL
Water solubility = 425 g/L at 25 °C
425.0 mg/mL

L-Serine (CAS 302-84-1) Procurement Guide: Analytical Specifications and Core Identity


L-Serine (CAS 302-84-1) is a proteinogenic L-α-amino acid with the molecular formula C₃H₇NO₃ and a molecular weight of 105.09 g/mol . It serves as a central metabolic node integrating glycolytic flux, lipid metabolism, and one-carbon metabolism, and is a biosynthetic precursor to D-serine, glycine, and phosphatidylserine [1]. Commercial analytical-grade material typically meets USP/EP compendial specifications with purity of 98.5–101.0%, specific rotation [α]D20 of +14.0° to +15.6°, and endotoxin limits of <12 EU/g for cell culture applications [2].

L-Serine vs. D-Serine and Glycine: Why Enantiomeric Identity and Metabolic Specificity Preclude Interchangeability


L-Serine cannot be substituted by its enantiomer D-serine or its metabolic product glycine due to fundamental differences in receptor pharmacology, metabolic pathway engagement, and safety profiles. L-Serine and D-serine exhibit stereoselective activity at NMDA receptors, with D-serine being approximately 30-fold more potent as a glycine-site co-agonist [1]. Metabolically, D-serine actively competes with mitochondrial L-serine transport and suppresses one-carbon metabolism, a pathway that L-serine supports [2]. Critically, while high-dose L-serine (up to 30 g/day) has been demonstrated safe in human clinical trials, D-serine induces dose-dependent nephrotoxicity in rats at doses as low as 5 mg/100 g body weight, with histological renal damage observed at plasma Cmax >2 μmol/mL [3][4]. These stereospecific pharmacological, metabolic, and toxicological differences render the compounds non-interchangeable.

L-Serine Quantitative Differentiation: Head-to-Head Evidence vs. D-Serine and Glycine


L-Serine vs. D-Serine: 30-Fold Lower Potency at NMDA Receptor Glycine Site Confers Reduced Excitotoxicity Risk

In Xenopus oocytes expressing NMDA receptors, the D-isomer of serine was approximately 30 times more potent than the L-isomer in activating the glycine co-agonist site [1]. In a separate study using cerebellar granule cells, D-serine potently reversed ethanol-induced inhibition of NMDA-stimulated calcium influx, whereas L-serine was significantly less active [2]. This lower intrinsic potency at NMDA receptors translates to reduced risk of excitotoxic overstimulation, a key consideration for chronic dosing paradigms.

NMDA receptor pharmacology Excitotoxicity Neuroprotection Enantiomer selectivity

L-Serine vs. D-Serine: Absence of Nephrotoxicity at Doses Where D-Serine Induces Renal Necrosis

Comparative toxicology studies in rats demonstrate a stark enantiomer-specific safety divergence. Comparable doses of L-serine were non-toxic, whereas D-serine at doses as low as 5 mg/100 g body weight (administered as DL-serine) induced necrotic plaques at the corticomedullary junction of the kidneys in most rats [1]. A subsequent pharmacokinetic-toxicokinetic study established that D-serine induced histological renal damage at doses of 1.8–4.8 mmol/kg bw, with plasma creatinine increasing when D-serine Cmax exceeded approximately 2 μmol/mL [2]. No equivalent renal toxicity has been observed with L-serine.

Nephrotoxicity Amino acid toxicology Preclinical safety Enantiomer toxicity

L-Serine vs. D-Serine: Mitochondrial Transport Competition and One-Carbon Metabolism Suppression by D-Serine Only

Membrane transport assays and metabolomic analysis revealed that D-serine actively competes with mitochondrial L-serine transport, thereby suppressing one-carbon metabolism. D-serine reduced intracellular glycine and formate levels, indicating inhibition of the initial step of the one-carbon pathway [1]. Enzymatic assays confirmed that D-serine has low affinity for serine hydroxymethyltransferase 2 (SHMT2), the enzyme catalyzing the first step in mitochondrial one-carbon metabolism, and does not directly inhibit its activity; rather, the suppression occurs via substrate depletion through transport competition [1]. L-serine, by contrast, supports one-carbon flux.

Mitochondrial metabolism One-carbon metabolism Serine transport Chiral substrate specificity

L-Serine vs. Glycine: SHMT1 Substrate Kinetics Reveal L-Serine's Preferential Forward Reaction

Kinetic characterization of human cytosolic serine hydroxymethyltransferase (SHMT1) demonstrates distinct substrate affinities for L-serine versus glycine. The Km for L-serine (isoform SHMT1, pH 7.2, 30°C) is 4.8 mM, while the Km for glycine (isoform SHMT1, pH 8.8, 30°C) is 0.556 mM [1]. For the mitochondrial isoform SHMT2, the Km for L-serine at pH 7.8 is 0.45 mM [1]. In rabbit cytosolic SHMT, the Km for L-serine is 0.3 mM with a kcat of 850 min⁻¹ [2]. These kinetic parameters quantify L-serine's role as the physiological substrate driving the folate-dependent one-carbon unit generation.

Serine hydroxymethyltransferase Enzyme kinetics Folate metabolism Substrate specificity

L-Serine: Clinical Safety at High Oral Doses (30 g/day) Contrasts with D-Serine Renal Toxicity

In a Phase I FDA-approved human clinical trial of 20 ALS patients, oral L-serine at 30 g/day was safe and well-tolerated, with exploratory evidence suggesting slowed disease progression [1]. A separate Phase I dose-escalation trial evaluated L-serine at doses up to 15 g twice daily (30 g/day total) and concluded that L-serine appears to be generally safe in patients with ALS [2][3]. This contrasts with D-serine, for which nephrotoxicity has been documented in preclinical models and has limited its clinical development.

ALS Clinical trial Safety pharmacology Neurodegenerative disease

L-Serine: Chiral Purity Specifications Enable Reliable Procurement for Enantiomer-Sensitive Applications

Analytical methods capable of discriminating serine enantiomers demonstrate that high-purity L-serine preparations contain less than 0.01% D-serine contamination when tested at higher concentrations [1]. Commercial L-serine meeting USP/EP specifications requires optical rotation [α]D20 of +14.0° to +15.6° and chromatographic purity with individual impurities max 0.5% . HPLC analysis with chiral columns (e.g., Astec® CHIROBIOTIC® TAG) resolves D- and L-serine for quantitative enantiomeric ratio determination .

Chiral purity Analytical chemistry Enantiomeric excess Quality control

L-Serine Application Scenarios Supported by Comparative Evidence


Clinical Trial and Translational Research for Neurodegenerative Diseases (ALS, Alzheimer's)

L-Serine is the appropriate serine enantiomer for human clinical trials targeting neurodegenerative conditions. Phase I trials have established safety at 30 g/day oral dosing, with evidence of slowed ALS disease progression [1][2]. The neuroprotective mechanism involves selective activation of lysosomal cathepsins B and L and inhibition of L-BMAA neurotoxicity [3]. D-Serine cannot be substituted due to its NMDA receptor co-agonist activity (30-fold higher potency) and documented preclinical nephrotoxicity at doses as low as 1.8 mmol/kg [4][5].

One-Carbon Metabolism and Folate Cycle Studies

For investigations of one-carbon metabolism, nucleotide synthesis, and folate-dependent methylation, L-serine is the required substrate. L-Serine serves as the physiological substrate for SHMT (Km = 0.3–4.8 mM across species and isoforms) to generate one-carbon units [6]. D-Serine actively suppresses this pathway by competing with mitochondrial L-serine transport, reducing intracellular glycine and formate levels, and would therefore confound experimental results [7].

High-Purity Cell Culture Media and Bioprocessing

For cell culture applications, L-serine meeting USP/EP specifications (98.5–101.0% purity, endotoxin <12 EU/g, individual impurities max 0.5%) is essential [8]. Enantiomeric purity (<0.01% D-serine) is critical to avoid unintended NMDA receptor activation in neuronal cultures and to prevent D-serine-mediated suppression of one-carbon metabolism [9]. Racemic DL-serine is unsuitable due to its 50% D-serine content.

Enzymatic Assays Using Serine Hydroxymethyltransferase (SHMT)

In in vitro SHMT enzyme assays, L-serine is the preferred substrate for studying the forward reaction (serine cleavage to glycine plus one-carbon unit). Human SHMT1 exhibits Km = 4.8 mM for L-serine versus 0.556 mM for glycine, while SHMT2 shows Km = 0.45 mM for L-serine [6]. These kinetic parameters enable accurate modeling of folate-dependent metabolism and validation of SHMT inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.